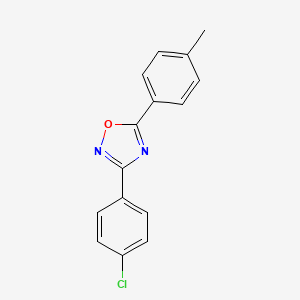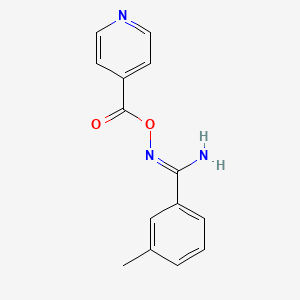
1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Phenylbutazone was first synthesized in 1949 and has since been used in both human and veterinary medicine.
Wirkmechanismus
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene reduces inflammation and pain.
Biochemical and Physiological Effects
Phenylbutazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have a mild anticoagulant effect, which can be beneficial in the treatment of certain conditions such as thrombosis.
Vorteile Und Einschränkungen Für Laborexperimente
Phenylbutazone has a number of advantages for use in lab experiments. It is relatively inexpensive and readily available. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use. Phenylbutazone has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and hypersensitivity reactions. These side effects can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene. One area of research is the development of new analogs of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene with improved efficacy and reduced side effects. Another area of research is the study of the mechanism of action of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene, particularly with regard to its potential use in the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene in both human and veterinary medicine.
Synthesemethoden
Phenylbutazone is synthesized through the condensation of 4-aminopyrazolone with benzaldehyde followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then recrystallized to obtain pure 1-phenyl-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionene.
Wissenschaftliche Forschungsanwendungen
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Eigenschaften
IUPAC Name |
(4Z)-1-phenyl-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-16(13-7-10-14-8-3-1-4-9-14)18(22)20(19-17)15-11-5-2-6-12-15/h1-13H,(H,19,21)/b10-7+,16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMGGZDZVNZLE-SBFJKYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![2-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5810936.png)
![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)


![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)